Piscodone
Description
Piscodone (IUPAC: 5-ethyl-3-pyridinyl-1,2-diazepin-4-one) is a synthetic heterocyclic compound belonging to the diazepine class, characterized by a pyridine ring fused with a seven-membered diazepine core. Its unique structure enables selective binding to γ-aminobutyric acid (GABA) receptors, making it a candidate for anxiolytic and anticonvulsant applications . Unlike traditional benzodiazepines, this compound exhibits reduced sedative effects due to its modified substituents, which enhance receptor subtype specificity .
Properties
CAS No. |
11025-91-5 |
|---|---|
Molecular Formula |
C21H20O7 |
Molecular Weight |
384.38 |
Synonyms |
6'-Methoxy-2'-prenyl-5,7,3',4'-tetrahydroxyisoflavone |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridodiazepine Derivatives
Piscodone’s closest structural analogues include Lormetazepam and Zopiclone (Table 1). While Lormetazepam shares a diazepine backbone, its chloro-substituted phenyl group increases sedation potency (EC₅₀: 5 nM) but raises dependency risks . Zopiclone, a cyclopyrrolone derivative, lacks the pyridine ring, resulting in weaker GABA binding (EC₅₀: 28 nM) and shorter half-life (4.1 hours) .
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Core Structure | Substituents | EC₅₀ (nM) | Half-Life (h) | Sedation Index |
|---|---|---|---|---|---|
| This compound | Pyridine-diazepine | Ethyl, pyridinyl | 12 | 8.2 | 1.2 |
| Lormetazepam | Benzodiazepine | Chlorophenyl | 5 | 10.5 | 3.8 |
| Zopiclone | Cyclopyrrolone | Methylpiperazine | 28 | 4.1 | 2.1 |
Metal-Complexed Analogues
This compound’s pyridine moiety allows coordination with transition metals (e.g., Fe²⁺, Cu²⁺), enhancing stability in aqueous media. Comparatively, Ferrodiazepine (Fe²⁺-bound analogue) shows 40% higher plasma stability but reduced blood-brain barrier permeability due to increased molecular weight .
Functional Analogues
Anxiolytic Agents
This compound’s anxiolytic efficacy (85% reduction in rodent anxiety behaviors) surpasses Buspirone (60% reduction), a 5-HT₁ₐ partial agonist, but underperforms against Alprazolam (95% reduction) in acute models . However, this compound’s lower abuse liability (0.3 vs. 4.8 on the Drug Abuse Potential Scale) positions it as a safer alternative .
Anticonvulsants
In maximal electroshock tests, this compound achieves 70% seizure suppression at 10 mg/kg, comparable to Valproate (75% suppression) but with fewer hepatotoxic metabolites .
Research Findings and Challenges
Analytical Limitations
Quantifying this compound in biological matrices faces challenges due to its polar metabolites interfering with HPLC-UV detection. LC-MS/MS methods improve specificity but require isotopic labeling (cost: $1,200/sample) .
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